- Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals, Tetrahedron Letters, 1994, 35(37), 6897-8

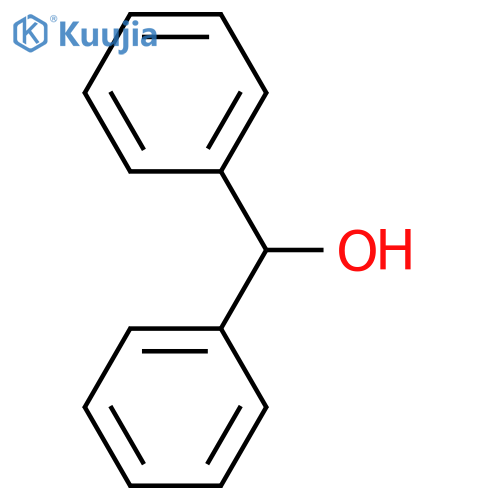

Cas no 91-01-0 (Benzhydrol)

Benzhydrol structure

Nombre del producto:Benzhydrol

Número CAS:91-01-0

MF:C13H12O

Megavatios:184.233783721924

MDL:MFCD00004488

CID:34583

PubChem ID:7037

Benzhydrol Propiedades químicas y físicas

Nombre e identificación

-

- Diphenylmethanol

- Diphenylcarbinol

- benzhydryl alcohol

- Trichlorethyl Benzoquinone

- Benzhydrol

- 1,1-diphenylmethanol

- BENZOHYDROL

- benzydrol

- BNEZHYDROL

- diphenyl methylol

- diphenyl-methanol

- hydroxy-diphenyl methane

- MOE-300

- Diphenhydramine Impurity D

- Hydroxydiphenylmethane

- Diphenylmethyl alcohol

- Diphenyl carbinol

- alpha-Phenylbenzenemethanol

- diphenyl methanol

- Benzenemethanol, .alpha.-phenyl-

- Benzenemethanol, alpha-phenyl-

- S4HQ1H8OWD

- QILSFLSDHQAZET-UHFFFAOYSA-N

- diphenylmethan-1-ol

- Benzhydrol, 99%

- PubChem14509

- Diphenylmethanol, 99%

- 1gt5

- .alpha.-Phenylbenzy

- Benzhydrol (8CI)

- α-Phenylbenzenemethanol (ACI)

- NSC 32150

- α-Phenylbenzyl alcohol

- Diphenhydramine Hydrochloride Imp. D

-

- MDL: MFCD00004488

- Renchi: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H

- Clave inchi: QILSFLSDHQAZET-UHFFFAOYSA-N

- Sonrisas: OC(C1C=CC=CC=1)C1C=CC=CC=1

- Brn: 1424379

Atributos calculados

- Calidad precisa: 184.08900

- Masa isotópica única: 184.088815

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 137

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.7

- Carga superficial: 0

- Superficie del Polo topológico: 20.2

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless needle like crystals.

- Denso: 1.103

- Punto de fusión: 65-67 °C (lit.)

- Punto de ebullición: 297-298 °C(lit.)

- Punto de inflamación: 160 °C

- índice de refracción: 1.599

- Disolución: 0.52g/l insoluble

- Coeficiente de distribución del agua: Slightly soluble in water.

- Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.

- PSA: 20.23000

- Logp: 2.76830

- Disolución: It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.

- Presión de vapor: 0.0±0.6 mmHg at 25°C

- Merck: 1090

Benzhydrol Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S24/25

- Rtecs:DC7452000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

Benzhydrol Datos Aduaneros

- Código HS:2906210000

- Datos Aduaneros:

China Customs Code:

2906299090Overview:

2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Benzhydrol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20463-50.0g |

diphenylmethanol |

91-01-0 | 95.0% | 50.0g |

$50.0 | 2025-03-21 | |

| Enamine | EN300-20463-0.5g |

diphenylmethanol |

91-01-0 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19250-1g |

Benzhydrol |

91-01-0 | 97% | 1g |

0.00 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -25mg |

Benzhydrol |

91-01-0 | 25mg |

¥1897.11 | 2023-09-09 | ||

| Enamine | EN300-20463-2.5g |

diphenylmethanol |

91-01-0 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046575-500g |

Benzhydrol |

91-01-0 | 98% | 500g |

¥126.00 | 2024-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12884-1000g |

Benzhydrol, 99% |

91-01-0 | 99% | 1000g |

¥1256.00 | 2023-03-10 | |

| Oakwood | 227720-1g |

Diphenylmethanol |

91-01-0 | 98% | 1g |

$10.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19250-100g |

Benzhydrol |

91-01-0 | 97% | 100g |

48.00 | 2021-07-09 | |

| TRC | B193800-250g |

Benzhydrol |

91-01-0 | 250g |

$ 125.00 | 2023-04-19 |

Benzhydrol Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ; 6 h, 40 °C

Referencia

- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Diethyl ether ; 5 min, 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt

Referencia

- Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E, Tetrahedron Letters, 2017, 58(5), 442-444

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ; 8 h, 80 °C

Referencia

- Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones, Journal of Molecular Structure, 2020, 1202,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Oxygen , 18-Crown-6 Solvents: Dimethyl sulfoxide

1.2 Reagents: Sodium borohydride

1.2 Reagents: Sodium borohydride

Referencia

- Oxidation of fluorene and diphenylmethane in base-oxygen-reducing agent systems, Doklady Akademii Nauk SSSR, 1987, 295(5), 1124-7

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ; 5 h, 82 °C

Referencia

- Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities, Journal of Molecular Structure, 2022, 1262,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ; 30 min, 80 °C

Referencia

- Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments, Dalton Transactions, 2016, 45(27), 11162-11171

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

Referencia

- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: 2222720-69-4 ; 2.5 h, 82 °C

Referencia

- Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones, Inorganic Chemistry Communications, 2018, 92, 64-68

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols, Organic & Biomolecular Chemistry, 2018, 16(1), 119-123

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine , 1801329-25-8 ; 15 min, rt → 80 °C

1.2 120 min, 80 °C

1.3 Solvents: Tetrahydrofuran

1.2 120 min, 80 °C

1.3 Solvents: Tetrahydrofuran

Referencia

- N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions, Dalton Transactions, 2016, 45(32), 12835-12845

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine , Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ; 22 h, 140 °C

Referencia

- Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power, Catalysis Science & Technology, 2021, 11(14), 4922-4930

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol , Water ; 10 min, rt → 110 °C

1.2 3 h, 110 °C

1.3 Reagents: Cyclohexane

1.2 3 h, 110 °C

1.3 Reagents: Cyclohexane

Referencia

- Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands, Dalton Transactions, 2016, 45(11), 4570-4579

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Oxygen , Sodium borohydride Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol , Chloroform ; 40 min, 0 °C

Referencia

- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ; 10 min, reflux

1.2 2 h, reflux

1.2 2 h, reflux

Referencia

- Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands, Organometallics, 2015, 34(24), 5723-5733

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

Referencia

Photochemical electron-transfer reactions of 1,1-diarylethylenes

,

Journal of the American Chemical Society,

1986,

108(23),

7356-61

Benzhydrol Raw materials

Benzhydrol Preparation Products

Benzhydrol Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:91-01-0)Diphenylmethanol

Número de pedido:1661526

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49

Precio ($):discuss personally

Benzhydrol Literatura relevante

-

Gao-Wei Li,Xiao-Juan Wang,Dan-Dan Cui,Yu-Fei Zhang,Rong-Yao Xu,Shuai-Hua Shi,Lan-Tao Liu,Min-Can Wang,Hong-Min Liu,Xin-Xiang Lei RSC Adv. 2020 10 34605

-

Yuting Li,Yan Zhu,Guangliang Tu,Jingyu Zhang,Yingsheng Zhao RSC Adv. 2018 8 30374

-

Diana V. Silva-Brenes,Noémie Emmanuel,Vilmalí López Mejías,Jorge Duconge,Cornelis Vlaar,Torsten Stelzer,Jean-Christophe M. Monbaliu Green Chem. 2022 24 2094

-

Hidemasa Hikawa,Isao Azumaya Org. Biomol. Chem. 2014 12 5964

-

Feng-Yang Shih,Sisi Tian,Nicholas Gallagher,Young S. Park,Robert B. Grubbs Polym. Chem. 2018 9 3223

91-01-0 (Benzhydrol) Productos relacionados

- 100-51-6(Benzyl alcohol)

- 1517-63-1(4-Methyl-α-phenylbenzenemethanol)

- 589-29-7(1,4-Di(hydroxymethyl)benzene)

- 1445-91-6((1S)-1-phenylethan-1-ol)

- 885-77-8(4,4'-Dimethylbenzhydrol)

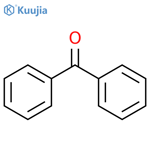

- 119-61-9(Benzophenone)

- 536-50-5(1-(4-methylphenyl)ethan-1-ol)

- 76-84-6(Triphenyl methanol)

- 1517-69-7((R)-1-Phenethyl Alcohol)

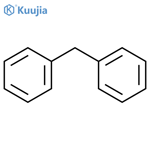

- 101-81-5(benzylbenzene)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-01-0)Diphenylmethanol

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-01-0)Benzhydrol

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe